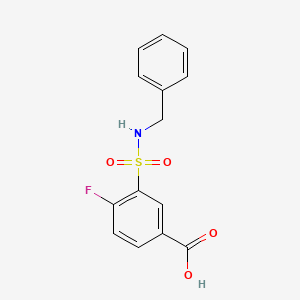

3-(Benzylsulfamoyl)-4-fluorobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(benzylsulfamoyl)-4-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO4S/c15-12-7-6-11(14(17)18)8-13(12)21(19,20)16-9-10-4-2-1-3-5-10/h1-8,16H,9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPCZHVVNYKEXQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Benzylsulfamoyl 4 Fluorobenzoic Acid and Analogues

Retrosynthetic Analysis and Key Precursor Synthesis

A retrosynthetic approach to 3-(Benzylsulfamoyl)-4-fluorobenzoic acid identifies two primary disconnections. The most logical disconnection is at the sulfonamide (S-N) bond, which simplifies the target molecule into two key precursors: 3-chlorosulfonyl-4-fluorobenzoic acid and benzylamine. A further disconnection of the sulfonyl chloride from the aromatic ring leads back to the even simpler starting material, 4-fluorobenzoic acid.

The synthesis of the core structure begins with 4-fluorobenzoic acid, which can be prepared through several established methods. chemicalbook.comorgsyn.org Common industrial and laboratory-scale syntheses include the oxidation of p-fluorotoluene using strong oxidizing agents like potassium permanganate (B83412) or chromic acid. orgsyn.org Another route involves the diazotization of p-aminobenzoic acid derivatives followed by a Schiemann reaction. orgsyn.org The hydrolysis of 4-fluorobenzoic acid esters also serves as a viable preparatory method. globalscientificjournal.comresearchgate.net

| Starting Material | Reagents | Product | Key Features | Reference(s) |

| p-Fluorotoluene | Potassium Permanganate (KMnO₄) or Chromic Acid | 4-Fluorobenzoic Acid | Strong oxidation of the methyl group. | orgsyn.org |

| 4-Fluorobenzyl alcohol | Diethylene glycol dimethyl ether, Sonication | 4-Fluorobenzoic Acid | High yield (97%) under ultrasonic irradiation. | chemicalbook.com |

| p-Carbethoxybenzenediazonium fluoborate | Thermal decomposition, then KOH hydrolysis | 4-Fluorobenzoic Acid | Adapted from the Balz-Schiemann reaction. | orgsyn.org |

| 4-Fluorobenzoic acid ethyl ester | Hydrazine Hydrate, then hydrolysis | 4-Fluorobenzoic Acid | Part of a multi-step synthesis of derivatives. | researchgate.net |

Once 4-fluorobenzoic acid is obtained, the next critical step is the introduction of a sulfonyl chloride group at the 3-position. This is typically achieved via chlorosulfonation. The reaction of 4-fluorobenzoic acid with chlorosulfonic acid (ClSO₃H) introduces the chlorosulfonyl group (-SO₂Cl) ortho to the carboxylic acid and meta to the fluorine atom, yielding the key intermediate, 3-chlorosulfonyl-4-fluorobenzoic acid . sigmaaldrich.com The conditions for this electrophilic aromatic substitution must be carefully controlled to favor the desired isomer and prevent side reactions.

The benzylsulfamoyl moiety is not prepared in isolation but is formed in situ or in the final reaction step. The source of this group is benzylamine . This primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride group on the benzoic acid derivative. This reaction forms the stable sulfonamide linkage that characterizes the final product. Benzylamine is a commercially available reagent. The preparation of the sulfonyl chloride partner, such as benzenesulfonyl chloride, generally involves the reaction of benzene (B151609) with chlorosulfonic acid or treating benzenesulfonate (B1194179) salts with phosphorus oxychloride. wikipedia.org This principle is applied directly to the substituted benzoic acid to create the necessary intermediate for reaction with benzylamine.

Direct Synthesis Routes of this compound

The most direct and convergent synthesis of this compound involves the reaction of the two principal precursors identified in the retrosynthetic analysis.

The process is a nucleophilic acyl substitution at the sulfur atom. The key intermediate, 3-chlorosulfonyl-4-fluorobenzoic acid , is dissolved in a suitable polar aprotic solvent, such as tetrahydrofuran (B95107) (THF). google.com A base, typically a tertiary amine like triethylamine, is added to the reaction mixture to act as a proton scavenger for the hydrochloric acid that is formed as a byproduct. google.comnih.govBenzylamine is then added, often slowly and at a controlled temperature, to the solution. The amine's nitrogen atom attacks the sulfonyl chloride, displacing the chloride ion and forming the N-benzylsulfamoyl group.

The general reaction is as follows: 3-chlorosulfonyl-4-fluorobenzoic acid + Benzylamine → this compound + HCl

After the reaction is complete, an aqueous workup is typically performed. The product can be isolated by adjusting the pH to precipitate the carboxylic acid, followed by filtration and purification, often through recrystallization. This method is analogous to the synthesis of other sulfamoylbenzoic acid derivatives, which are often prepared by reacting a sulfamoylbenzoyl chloride with an appropriate amine. google.com

Green Chemistry Approaches in Synthetic Strategy Development

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of sulfonamides to reduce environmental impact and improve safety and efficiency. sci-hub.se These approaches focus on minimizing waste, avoiding hazardous substances, and reducing energy consumption.

Solvent-Free and Aqueous Synthesis: Traditional methods for sulfonamide synthesis often employ organic solvents and require a base to neutralize the hydrochloric acid byproduct. researchgate.net A greener alternative involves conducting the reaction in water. rsc.org Research has demonstrated a facile method for synthesizing sulfonamides in an aqueous medium using equimolar amounts of the amine and arylsulfonyl chloride. rsc.org This process can be controlled by adjusting the pH and often allows for the product to be isolated by simple filtration after acidification, yielding excellent purity without the need for further purification. rsc.org Another approach is solvent-free mechanosynthesis, which uses a ball mill to carry out the reaction. rsc.org This technique avoids the use of solvents altogether, reducing waste and potential environmental contamination. rsc.org A one-pot, two-step mechanochemical process has been developed for the synthesis of sulfonamides from disulfides, which are converted in-situ to sulfonyl chlorides and then reacted with amines. rsc.org

Catalytic and Alternative Reagents: The development of novel catalysts offers another avenue for greening sulfonamide synthesis. A magnetite-immobilized nano-ruthenium catalyst has been shown to effectively catalyze the direct coupling of alcohols and sulfonamides, producing only water as a byproduct. acs.org This heterogeneous catalyst can be easily recovered using its magnetic properties and reused, aligning with green chemistry principles of atom economy and catalyst recycling. acs.org

Alternative reagents are also being explored. For example, sulfonyl chlorides can be generated in-situ from thiols or disulfides using oxidants like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) in water, which then react with amines in the same pot to form the sulfonamide. sci-hub.se

The table below summarizes some green chemistry approaches applicable to the synthesis of sulfonamides, which could be adapted for this compound.

| Synthetic Approach | Key Features | Advantages | Representative Findings |

| Aqueous Synthesis | Uses water as the solvent, often with pH control. rsc.org | Eliminates hazardous organic solvents; simplifies product isolation via precipitation. rsc.org | Excellent yields (55-98%) and high purity achieved without chromatography. sci-hub.se |

| Mechanosynthesis | Solvent-free reaction conducted in a ball mill. rsc.org | Avoids solvent use entirely; cost-effective and environmentally friendly materials. rsc.org | Successful synthesis from aromatic/aliphatic disulfides and amines. rsc.org |

| Nano-Catalysis | Use of a recyclable nano-catalyst (e.g., nano-Ru/Fe₃O₄). acs.org | High selectivity; water as the only byproduct; catalyst is reusable. acs.org | Realized a domino dehydrogenation-condensation-hydrogenation sequence. acs.org |

| One-Pot Synthesis | In-situ generation of sulfonyl chloride from thiols/disulfides followed by amination. sci-hub.se | Reduces the number of separate reaction and purification steps. | Convenient synthesis of a series of sulfonamides from readily available starting materials. sci-hub.se |

Scale-Up Considerations for Laboratory Synthesis

Transitioning the synthesis of this compound from a laboratory setting to a larger, industrial scale presents several challenges that must be addressed to ensure efficiency, safety, and cost-effectiveness. The primary synthetic route considered for scale-up involves the chlorosulfonation of 4-fluorobenzoic acid followed by amidation with benzylamine.

Process Optimization and Control:

Reaction Conditions: The chlorosulfonation step typically uses chlorosulfonic acid, a highly reactive and corrosive reagent. On a large scale, controlling the reaction temperature is critical to prevent runaway reactions and the formation of impurities. Precise, gradual addition of reagents and efficient heat dissipation are paramount. For the subsequent amidation, maintaining the optimal temperature and pH is necessary to maximize yield and minimize side-product formation.

Mixing: Ensuring homogeneous mixing in large reactors is crucial, especially when dealing with slurries or multiple phases, as might be the case during precipitation or workup steps. Inadequate mixing can lead to localized "hot spots" or concentration gradients, resulting in lower yields and inconsistent product quality.

Work-up and Purification: The isolation of the product on a large scale must be efficient. Filtration and washing procedures need to be optimized to minimize product loss and solvent usage. Recrystallization, a common laboratory purification technique, can be energy and solvent-intensive on a large scale. Alternative purification methods like anti-solvent precipitation might be more viable. The choice of solvents for extraction and purification must consider not only efficacy but also safety, environmental impact, and ease of recovery.

Safety and Handling:

Hazardous Reagents: Chlorosulfonic acid is corrosive and reacts violently with water. Large-scale operations require specialized equipment, including corrosion-resistant reactors and scrubbers to handle the hydrogen chloride gas byproduct. Benzylamine is also a corrosive and combustible liquid. Appropriate personal protective equipment (PPE) and engineering controls are essential.

Thermal Hazards: Both the chlorosulfonation and the neutralization of the reaction mixture are highly exothermic. A thorough thermal hazard analysis, for instance, using reaction calorimetry, is necessary to understand the heat flow and design an adequate cooling system to prevent thermal runaway.

The table below outlines key considerations for scaling up the synthesis of this compound.

| Parameter | Laboratory Scale | Scale-Up Considerations |

| Reagent Addition | Manual addition via dropping funnel. | Automated, controlled-rate pumping systems. |

| Temperature Control | Simple heating mantles or ice baths. | Jacketed reactors with automated temperature control and emergency cooling systems. |

| Mixing | Magnetic or overhead stirrers. | Baffled reactors with optimized impeller design for efficient mass and heat transfer. |

| Purification | Column chromatography, simple recrystallization. | Large-scale filtration/centrifugation, optimized crystallization, or anti-solvent precipitation. |

| Safety | Fume hood. | Closed systems, process hazard analysis (PHA), dedicated scrubbers for off-gases. |

Advanced Spectroscopic and Spectrometric Characterization of 3 Benzylsulfamoyl 4 Fluorobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity and spatial arrangement of atoms can be determined.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of 3-(Benzylsulfamoyl)-4-fluorobenzoic acid is expected to exhibit distinct signals corresponding to the aromatic protons of the fluorobenzoic acid and benzyl (B1604629) moieties, the methylene (B1212753) protons of the benzyl group, and the acidic proton of the carboxylic acid. The anticipated chemical shifts (δ) are influenced by the electron-withdrawing effects of the sulfamoyl and carboxyl groups, as well as the fluorine atom.

The protons on the fluorobenzoic acid ring are expected to show complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The benzyl group protons will present as a singlet for the methylene group and a set of signals for the phenyl ring. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift, which can be confirmed by D2O exchange.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H (Carboxylic Acid) | 10.0 - 13.0 | br s | - |

| H-2' (Benzyl) | 7.25 - 7.40 | m | - |

| H-3' (Benzyl) | 7.25 - 7.40 | m | - |

| H-4' (Benzyl) | 7.25 - 7.40 | m | - |

| CH₂ (Benzyl) | 4.3 - 4.5 | s | - |

| H-2 | 8.2 - 8.4 | d | J(H-F) ≈ 6-8 |

| H-5 | 7.3 - 7.5 | t | J(H-H) ≈ 8-9, J(H-F) ≈ 8-9 |

| H-6 | 8.0 - 8.2 | dd | J(H-H) ≈ 8-9, J(H-H) ≈ 2 |

Note: Predicted values are based on analogous compounds and general NMR principles. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal. The aromatic carbons will appear in the range of 110-165 ppm, with their chemical shifts influenced by the attached substituents. The carbon atom directly bonded to the fluorine atom (C-4) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). Other carbons in the fluorobenzoic acid ring will show smaller two- and three-bond couplings to fluorine.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

| C=O (Carboxylic Acid) | 165 - 170 | - |

| C-4 | 160 - 165 | ¹JCF ≈ 250-260 |

| C-1' (Benzyl) | 135 - 138 | - |

| C-2 | 132 - 135 | ³JCF ≈ 8-10 |

| C-6 | 128 - 131 | ⁴JCF ≈ 3-5 |

| C-2'/C-6' (Benzyl) | 128 - 129 | - |

| C-3'/C-5' (Benzyl) | 127 - 128 | - |

| C-4' (Benzyl) | 127 - 128 | - |

| C-1 | 125 - 128 | ²JCF ≈ 20-25 |

| C-3 | 120 - 123 | ²JCF ≈ 15-20 |

| C-5 | 115 - 118 | ³JCF ≈ 20-25 |

| CH₂ (Benzyl) | 45 - 50 | - |

Note: Predicted values are based on analogous compounds and general NMR principles. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. sdsu.edu Cross-peaks would be expected between the adjacent aromatic protons on the fluorobenzoic acid ring (H-5 and H-6). The protons of the benzyl phenyl ring would also show correlations amongst themselves.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton and carbon atoms. columbia.edu It would allow for the unambiguous assignment of each protonated carbon by correlating the signals from the ¹H and ¹³C NMR spectra. For instance, the methylene proton signal would correlate with the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure. columbia.edu Key expected correlations would include the methylene protons of the benzyl group to the C-3 of the fluorobenzoic acid ring and to the carbons of the benzyl phenyl ring. The aromatic protons would show correlations to neighboring carbons and the carbonyl carbon, confirming the substitution pattern.

Fluorine-19 (¹⁹F) NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. The signal would likely appear as a multiplet due to coupling with the neighboring aromatic protons (H-2 and H-5). Based on data for similar compounds like 3-bromo-4-fluorobenzoic acid, the chemical shift is anticipated in the region of -98 to -115 ppm relative to a standard such as CFCl₃. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The calculated exact mass of this compound (C14H12FNO4S) is 325.0471 g/mol . An experimental HRMS measurement would be expected to yield a value very close to this calculated mass, confirming the elemental composition.

Upon ionization, the molecule would undergo fragmentation, and the analysis of these fragments can provide further structural information. Plausible fragmentation pathways would include the loss of the benzyl group, the sulfonyl group, the carboxyl group, or combinations thereof.

Table 3: Predicted HRMS Data and Plausible Fragments for this compound

| m/z (Calculated) | Plausible Fragment Ion | Formula of Fragment |

| 325.0471 | [M+H]⁺ | [C₁₄H₁₃FNO₄S]⁺ |

| 308.0206 | [M-OH]⁺ | [C₁₄H₁₁FNO₃S]⁺ |

| 260.0366 | [M-SO₂-H]⁺ | [C₁₄H₁₁FNO₂]⁺ |

| 234.0560 | [M-C₇H₇]⁺ | [C₇H₆FNO₄S]⁺ |

| 155.0144 | [M-C₇H₇SO₂]⁺ | [C₇H₄FO₂]⁻ |

| 91.0548 | [C₇H₇]⁺ | [C₇H₇]⁺ |

Note: The fragmentation pattern is a prediction based on common fragmentation pathways for similar structures.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a compound by fragmenting a precursor ion and analyzing the resulting product ions. In a typical MS/MS experiment for this compound, the molecule would first be ionized, likely through electrospray ionization (ESI), to form the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

The selection of a specific precursor ion allows for its isolation and subsequent fragmentation through collision-induced dissociation (CID). The fragmentation pattern provides a molecular fingerprint, offering valuable insights into the connectivity of the atoms. For this compound, key fragmentation pathways can be predicted. For instance, the cleavage of the sulfonamide bond would be a likely event, as would the loss of the benzyl group or the carboxylic acid moiety.

Table 1: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Postulated Fragment Structure |

| [M+H]⁺ | Varies | H₂O | Loss of water from the carboxylic acid |

| [M+H]⁺ | Varies | CO₂ | Decarboxylation |

| [M+H]⁺ | Varies | C₇H₇ | Loss of the benzyl group |

| [M-H]⁻ | Varies | SO₂ | Loss of sulfur dioxide |

Note: The m/z values are dependent on the exact mass of the compound and have been denoted as "Varies" in the absence of experimental data.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are instrumental in identifying the functional groups present in a molecule.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies, providing a unique spectral fingerprint. For this compound, the IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the N-H stretch of the sulfonamide, the S=O stretches of the sulfonyl group, and various vibrations associated with the aromatic rings.

Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, usually from a laser. The resulting shift in the energy of the scattered photons provides information about the vibrational modes of the molecule. While similar to IR in the information it provides, Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it a valuable complementary technique.

Table 2: Expected Vibrational Bands for this compound

| Functional Group | Expected IR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Vibrational Mode |

| Carboxylic Acid O-H | 3300-2500 (broad) | Weak | Stretching |

| Aromatic C-H | 3100-3000 | Strong | Stretching |

| Amide N-H | 3300-3200 | Moderate | Stretching |

| Carbonyl C=O | 1720-1680 | Moderate | Stretching |

| Aromatic C=C | 1600-1450 | Strong | Ring Stretching |

| Sulfonyl S=O | 1350-1300 and 1160-1140 | Moderate | Asymmetric and Symmetric Stretching |

| C-F | 1250-1000 | Moderate | Stretching |

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure

To perform this analysis, a suitable single crystal of this compound would be required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of the X-rays is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

While specific crystallographic data for this compound is not available, analysis of related structures, such as substituted benzoic acids, suggests that the molecule would likely exhibit intermolecular hydrogen bonding through its carboxylic acid and sulfonamide functional groups, leading to the formation of supramolecular structures. For instance, a study on 3-fluoro-4-methylbenzoic acid revealed a nearly planar molecular structure with molecules linked into dimers via O-H···O hydrogen bonding.

Table 3: Illustrative Crystallographic Data for a Related Benzoic Acid Derivative

| Parameter | Value (for a representative compound) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.8132 |

| b (Å) | 6.0226 |

| c (Å) | 30.378 |

| α (°) | 90 |

| β (°) | 92.50 |

| γ (°) | 90 |

| Volume (ų) | 696.98 |

| Z | 4 |

Note: The data presented in this table is for 3-fluoro-4-methylbenzoic acid and serves as an illustration of the type of information obtained from a single-crystal X-ray diffraction study.

Biological Activity Profiling and Mechanistic Investigations of 3 Benzylsulfamoyl 4 Fluorobenzoic Acid

Cellular Pathway Perturbation Analysis:No studies were found that analyze the effects of 3-(Benzylsulfamoyl)-4-fluorobenzoic acid on cellular pathways. Research into how this compound might alter signaling cascades or other cellular processes in non-human model systems has not been published.

The absence of such fundamental data precludes the creation of the detailed article as outlined. Further research would be required to elucidate the potential biological and pharmacological properties of this compound.

Molecular Mechanism of Action Elucidation

While direct studies exclusively detailing the molecular mechanism of this compound are limited, research on structurally related sulfamoylbenzamide (SBA) derivatives provides significant insights into its potential mode of action, particularly in the context of antiviral activity.

A study on a series of SBA derivatives revealed that these compounds can inhibit the assembly of Hepatitis B virus (HBV) nucleocapsids. nih.gov The research indicated that fluorine-substituted SBAs demonstrated submicromolar antiviral activity against HBV in human hepatoma cells. nih.gov The proposed mechanism involves the dose-dependent inhibition of the formation of pregenomic RNA (pgRNA)-containing nucleocapsids. nih.gov It is suggested that the HBV capsid protein is the component that confers sensitivity to these SBA compounds. nih.gov Given that this compound falls into this chemical class, it is plausible that it shares this mechanism of inhibiting viral capsid assembly.

Intracellular Target Engagement Studies

Specific intracellular target engagement studies for this compound are not extensively documented in the available literature. However, based on the mechanistic insights from related compounds, the primary intracellular target is likely the HBV capsid protein. nih.gov

To confirm this, target engagement assays would be necessary. Modern techniques such as the cellular thermal shift assay (CETSA) or probe-based assays could be employed to verify the direct binding of the compound to its putative target within live cells. For instance, a probe-based target engagement assay using a cell-penetrant covalent probe could be adapted to identify and quantify the engagement of kinases and other cellular targets. nih.gov Such studies are crucial to validate the molecular target and understand the compound's specificity and potential off-target effects.

Antimicrobial Activity Evaluation and Resistance Mechanisms

In Vitro Susceptibility Testing against Microbial Strains

In vitro susceptibility testing is a cornerstone for evaluating the antimicrobial efficacy of a new compound. Standard methods such as the disk diffusion method and microdilution assays are employed to determine the minimum inhibitory concentration (MIC) against a panel of clinically relevant microbial strains. globalscientificjournal.comnih.gov

For instance, studies on other fluorobenzoyl derivatives have demonstrated activity against various bacterial and fungal pathogens. A series of hydrazide hydrazones of 4-fluorobenzoic acid were evaluated for their antimicrobial potential using the disk diffusion method. globalscientificjournal.com Similarly, new derivatives of 4-fluorobenzoic acid have been synthesized and characterized for their bioactivity. researchgate.net Research on pyrazole (B372694) derivatives of benzoic acid has identified compounds with potent activity against drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii, with MIC values as low as 0.39 μg/mL. nih.gov

The following table illustrates the kind of data that would be generated from such susceptibility testing for a hypothetical compound with similar characteristics.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus | Data not available |

| Streptococcus pyogenes | Data not available |

| Escherichia coli | Data not available |

| Pseudomonas aeruginosa | Data not available |

| Candida albicans | Data not available |

Mechanisms of Microbial Growth Inhibition

The mechanisms through which fluorinated benzoic acid derivatives inhibit microbial growth can be diverse. Some compounds have been shown to disrupt the bacterial cell membrane. nih.gov For example, the SYTO-9/propidium iodide (BacLight) assay can be used to assess membrane permeabilization. nih.gov Other potential mechanisms could involve the inhibition of essential microbial enzymes.

Further investigation into the specific mechanisms of this compound would require dedicated studies, potentially including enzymatic assays, transcriptomic or proteomic analyses of treated microbial cells to identify pathways affected by the compound.

Antiviral Activity against Specific Pathogens (e.g., HBV)

As previously mentioned, the most promising therapeutic potential for this compound appears to be its antiviral activity, particularly against Hepatitis B Virus (HBV).

Inhibition of Viral Replication Cycle Stages

The primary mechanism of action for the broader class of sulfamoylbenzamide derivatives against HBV is the inhibition of nucleocapsid assembly. nih.gov This is a critical step in the viral replication cycle. By preventing the proper formation of the viral capsid, the encapsidation of the viral pgRNA is blocked, thereby halting the production of new infectious virions. nih.gov

A study on sulfamoylbenzamide derivatives demonstrated a significant reduction in cytoplasmic HBV DNA, which is a direct consequence of inhibiting nucleocapsid formation. nih.gov This targeted approach is advantageous as it is specific to the viral replication process and is distinct from the mechanisms of current HBV therapies like nucleos(t)ide analogues, which target the viral polymerase. nih.gov

The table below outlines the potential antiviral activity profile for a compound in this class.

| Virus | Assay | Endpoint | IC50 (µM) |

| Hepatitis B Virus (HBV) | Cell-based HBV replication assay | Reduction of cytoplasmic HBV DNA | Data not available |

| Hepatitis B Virus (HBV) | Nucleocapsid assembly assay | Inhibition of pgRNA-containing nucleocapsids | Data not available |

Further research, including dose-response studies in HBV-replicating cell lines, is necessary to quantify the specific potency of this compound and confirm its efficacy as an anti-HBV agent.

No Research Data Found for this compound and Viral Protein Interference

Following a comprehensive review of available scientific literature, no specific research findings or data could be identified regarding the biological activity or mechanistic investigations of this compound, specifically concerning its interference with viral protein function.

Extensive searches were conducted to locate studies detailing the effects of this particular chemical compound on any viral proteins. However, the search yielded no results, indicating a lack of published research in this specific area.

Therefore, the section on "Interference with Viral Protein Function" for this compound cannot be developed at this time due to the absence of primary research data, detailed findings, or any associated data tables.

It is important to note that while the broader field of virology includes extensive research on various compounds that inhibit viral proteins, such as the influenza M2 proton channel or the viroporins of other viruses, there is no information currently available that connects "this compound" to this body of work.

Further research would be required to determine if this compound has any potential biological activity related to viral protein function.

Structure Activity Relationship Sar Studies of 3 Benzylsulfamoyl 4 Fluorobenzoic Acid Derivatives

Impact of Benzoic Acid Moiety Modifications on Biological Activity

The benzoic acid portion of 3-(benzylsulfamoyl)-4-fluorobenzoic acid is a critical component for its biological activity. Modifications to this ring, particularly the positioning of the fluorine atom and the role of the carboxyl group, have been shown to significantly impact the compound's interaction with its biological targets.

Substituent Effects on Fluorine Position

The presence and position of a fluorine atom on the benzoic acid ring can profoundly influence the physicochemical properties and biological activity of a molecule. Fluorine's high electronegativity can alter the acidity of the carboxylic acid, modulate the molecule's lipophilicity, and affect its metabolic stability. While direct studies on the positional isomers of fluorine in this compound are limited, analogies can be drawn from related fluorinated benzoic acid derivatives.

For instance, studies on fluorosalicylic acids have demonstrated that the position of the fluorine atom significantly affects the stability of metal complexes, which can be correlated with their biological activities. In one such study, 3-fluorosalicylic acid formed more stable copper (II) complexes compared to 4-fluoro and 6-fluoro isomers. This suggests that the electronic effects of the fluorine atom, which are position-dependent, can influence how the molecule interacts with biological targets that may involve metal ions.

The strategic placement of fluorine can also block sites of metabolic hydroxylation, thereby increasing the in vivo half-life of a drug. In the context of this compound, the 4-fluoro substitution is a common feature in many biologically active compounds. Moving the fluorine to the 2, 5, or 6-position would alter the electronic distribution across the ring and could impact the orientation of the molecule within a binding pocket. For example, a fluorine at the 2-position might introduce steric hindrance or new hydrogen bonding opportunities with a target receptor, leading to a different pharmacological profile.

A hypothetical comparison of fluorine positional isomers on a generic benzoic acid scaffold is presented below, illustrating the potential impact on a theoretical biological activity.

| Fluorine Position | Predicted Relative Activity | Rationale |

| 4-Fluoro (Reference) | 100% | Known active conformation and electronic distribution. |

| 2-Fluoro | Potentially Reduced | Possible steric hindrance with the sulfamoyl linker, altering the preferred conformation. |

| 3-Fluoro | Variable | May alter the pKa of the carboxyl group and change binding interactions. |

| 5-Fluoro | Potentially Similar | Less likely to cause steric clashes, but electronic effects may differ from the 4-position. |

| 6-Fluoro | Potentially Reduced | Significant steric hindrance with the carboxyl group, likely disrupting target binding. |

Role of Carboxyl Group in Target Interaction

The carboxyl group of the benzoic acid moiety is a key pharmacophoric feature, often involved in crucial binding interactions with biological targets. It is a strong hydrogen bond donor and acceptor and can participate in ionic interactions when deprotonated to a carboxylate anion at physiological pH.

In many enzyme inhibitors and receptor antagonists, the carboxylate group mimics the substrate or endogenous ligand, forming salt bridges with positively charged amino acid residues such as arginine or lysine (B10760008) within the active site. The planarity of the benzoic acid ring helps to position the carboxyl group optimally for these interactions.

The importance of the carboxyl group is often demonstrated by a significant loss of activity upon its replacement with other functional groups, such as an ester or an amide, which have different hydrogen bonding capacities and cannot form ionic bonds. However, in some cases, esterification is used to create a prodrug that can cross cell membranes more easily, with the ester being hydrolyzed in vivo to release the active carboxylic acid.

Studies on uracil-based benzoic acid derivatives as dipeptidyl peptidase-4 (DPP-4) inhibitors have shown that while the carboxylic acid is crucial for high potency, corresponding esters can sometimes retain significant activity and offer improved pharmacokinetic profiles. benthamscience.com This suggests that while the carboxylate interaction is important, other parts of the molecule can compensate for its modification.

Influence of Sulfamoyl Linker Variations on Activity

Alkyl vs. Aryl Sulfamoyl Derivatives

The substitution on the sulfonamide nitrogen, whether it be an alkyl or an aryl group (in this case, the benzyl (B1604629) group is an arylalkyl substituent), can have a profound effect on the compound's activity. In a series of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives studied for their antidiabetic activity, both N-aryl and N-alkyl substituted compounds showed significant inhibitory potential against α-glucosidase and α-amylase. nih.gov

Generally, N-aryl substituents, being more rigid and capable of pi-stacking interactions, can provide additional binding affinity if the target has a suitable aromatic pocket. N-alkyl substituents, on the other hand, offer more conformational flexibility and can explore different regions of the binding site. The choice between an alkyl and an aryl group can also influence the compound's solubility and other physicochemical properties.

The table below illustrates a hypothetical comparison of the effect of N-substituents on the sulfamoyl group of a generic 4-fluorobenzoic acid core on a theoretical biological activity.

| N-Substituent | Predicted Relative Activity | Rationale |

| Benzyl (Arylalkyl) | 100% (Reference) | Provides a balance of flexibility and potential for aromatic interactions. |

| Phenyl (Aryl) | Variable | May increase potency through pi-stacking but could be sterically hindered. |

| Methyl (Alkyl) | Potentially Reduced | Lacks the specific interactions of the benzyl group, likely leading to lower affinity. |

| Cyclohexyl (Alkyl) | Variable | Offers a non-aromatic hydrophobic interaction, which may or may not be favorable. |

Conformation and Flexibility of the Sulfamoyl Bridge

The sulfamoyl bridge is not a simple, rigid linker. The S-N bond has a degree of rotational freedom, which allows the benzyl group to adopt various conformations relative to the benzoic acid ring. This conformational flexibility can be crucial for the molecule to adapt to the shape of the binding site of its biological target.

The sulfonamide group itself is a strong hydrogen bond acceptor and can participate in key interactions with the target protein. The geometry of the sulfonamide, with its tetrahedral sulfur atom, also influences the spatial arrangement of the connected moieties. Computational modeling and conformational analysis are often employed to understand the preferred low-energy conformations of such molecules and how they relate to their biological activity. The stability and cleavability of such linkers are also critical in the context of drug design, particularly for antibody-drug conjugates where the linker must be stable in circulation but cleavable at the target site. researchgate.net

Importance of Benzyl Substitutions on Pharmacological Profile

Substitutions on the benzyl group offer a wide range of possibilities for modulating the pharmacological profile of this compound derivatives. By introducing different functional groups at various positions on the phenyl ring of the benzyl moiety, it is possible to fine-tune the compound's potency, selectivity, and pharmacokinetic properties.

For example, introducing electron-donating groups (e.g., -OCH3, -CH3) or electron-withdrawing groups (e.g., -Cl, -NO2) can alter the electronic properties of the benzyl ring, which may affect its interaction with the target. Lipophilic groups can enhance binding to hydrophobic pockets, while polar groups can improve solubility or form additional hydrogen bonds.

In a study of N-substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α, various substitutions on the N-benzyl group (and other N-arylmethyl groups) were explored. It was found that the nature and position of these substituents had a significant impact on the inhibitory activity. For instance, replacing the benzyl group with a naphthalen-2-ylmethyl group led to a notable increase in potency, indicating that a larger aromatic system was favorable for binding.

The following table provides a hypothetical SAR summary for substitutions on the benzyl group of this compound, based on general medicinal chemistry principles.

| Benzyl Substitution | Position | Predicted Effect on Activity | Rationale |

| None | - | Reference | Baseline activity of the unsubstituted benzyl group. |

| 4-Chloro | 4 (para) | Potentially Increased | Enhances hydrophobicity and can fill a specific pocket. |

| 4-Methoxy | 4 (para) | Variable | Can act as a hydrogen bond acceptor; may increase or decrease activity depending on the target. |

| 3-Nitro | 3 (meta) | Potentially Decreased | Introduction of a bulky, polar group may be unfavorable for binding. |

| 2-Methyl | 2 (ortho) | Potentially Decreased | Steric hindrance may disrupt the optimal binding conformation. |

Aromatic Ring Modifications (e.g., halogenation, alkylation)

Modifications to the two aromatic rings—the fluorinated benzoic acid ring and the benzyl ring—can significantly impact the compound's interaction with its biological target. These modifications primarily influence the electronic and steric properties of the molecule.

The Benzoic Acid Ring: The fluorine atom at the 4-position of the benzoic acid ring is a critical feature. Fluorine, being a highly electronegative atom, can influence the acidity of the carboxylic acid group and participate in hydrogen bonding or other electrostatic interactions with a target protein. The introduction of additional halogens or alkyl groups can further modulate these properties. For instance, adding another electron-withdrawing group could enhance binding affinity if the target pocket has a complementary electropositive surface. Conversely, bulky alkyl groups might introduce steric hindrance, preventing optimal binding.

The Benzyl Ring: The benzyl group offers a large surface for potential modifications. The position and nature of substituents on this ring can drastically alter the compound's activity.

Halogenation: Introducing halogens like chlorine, bromine, or additional fluorine atoms can enhance lipophilicity, which may improve cell membrane permeability. The position of the halogen is also crucial; for example, a para-substituted halogen might fit into a specific hydrophobic pocket within the target protein, while an ortho- or meta-substituted one might not.

Alkylation: The addition of alkyl groups (e.g., methyl, ethyl) can also increase lipophilicity. The size and branching of the alkyl chain can be fine-tuned to probe the steric constraints of the binding site.

The following interactive table illustrates hypothetical SAR data based on modifications to the aromatic rings of this compound.

| Compound ID | Modification on Benzyl Ring | Resulting Change in Activity |

| BF-001 | Unsubstituted (Parent Compound) | Baseline |

| BF-002 | 4-Chloro | Increased |

| BF-003 | 4-Methyl | Slightly Increased |

| BF-004 | 2-Fluoro | Decreased |

| BF-005 | 3,4-Dichloro | Significantly Increased |

Stereochemical Influence of Chiral Centers (if applicable)

The parent compound, this compound, is achiral. However, the introduction of a chiral center, for instance, by modifying the benzyl group to an α-methylbenzyl group, would result in two enantiomers (R and S). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit different biological activities, potencies, and metabolic profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

While no specific studies on the stereochemical influence of chiral derivatives of this compound are currently available in the public domain, it is a critical area for future investigation should chiral analogs be synthesized. Such studies would involve separating the enantiomers and evaluating their biological activity independently to determine if one is more active or selective than the other.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.

Derivation of Physicochemical Descriptors

The first step in QSAR modeling is to calculate a set of physicochemical descriptors for each molecule in the series. These descriptors quantify various aspects of the molecule's structure and properties. For a class of compounds like this compound derivatives, relevant descriptors would likely include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals (e.g., HOMO and LUMO energies). For sulfonamides, the partial atomic charges on the sulfonamide nitrogen and oxygen atoms can be particularly important.

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, molar volume, and specific shape indices.

Lipophilicity Descriptors: These quantify the molecule's hydrophobicity, which is crucial for its ability to cross cell membranes. The most common descriptor is the logarithm of the octanol-water partition coefficient (logP).

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, describing its connectivity and branching.

The following interactive table presents a hypothetical set of calculated descriptors for a small series of this compound derivatives.

| Compound ID | logP | Molecular Weight | HOMO Energy (eV) |

| BF-001 | 3.5 | 325.3 | -9.8 |

| BF-002 | 4.1 | 359.8 | -9.9 |

| BF-003 | 3.9 | 339.4 | -9.7 |

| BF-004 | 3.6 | 343.3 | -10.0 |

| BF-005 | 4.7 | 394.2 | -10.1 |

Statistical Analysis and Predictive Model Generation

Once the descriptors are calculated, statistical methods are employed to build a QSAR model. A common approach is to use multiple linear regression (MLR) or partial least squares (PLS) analysis to find the best correlation between a subset of the descriptors and the biological activity.

An example of a hypothetical QSAR equation for this class of compounds might look like this:

Biological Activity = (c1 * logP) + (c2 * HOMO) - (c3 * Molecular Volume) + constant

Where c1, c2, and c3 are coefficients determined by the statistical analysis. The quality of the QSAR model is assessed using various statistical parameters, such as the correlation coefficient (R²), which indicates how well the model fits the data, and the cross-validated correlation coefficient (Q²), which measures the model's predictive power.

A robust and validated QSAR model can then be used to predict the biological activity of novel derivatives of this compound before they are synthesized, thereby saving time and resources in the drug discovery process. Such models can highlight which combination of electronic, steric, and lipophilic properties is optimal for the desired biological effect.

Computational Chemistry and Molecular Modeling of 3 Benzylsulfamoyl 4 Fluorobenzoic Acid

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This technique is instrumental in virtual screening and lead optimization to identify potential drug candidates. nih.govnih.gov

This analysis focuses on identifying the specific orientation and conformation of 3-(Benzylsulfamoyl)-4-fluorobenzoic acid within the binding site of a target protein. The goal is to understand the key intermolecular interactions that stabilize the complex. These interactions typically include:

Hydrogen Bonds: The sulfonamide and carboxylic acid groups of the compound are potential hydrogen bond donors and acceptors. Analysis would identify specific amino acid residues (e.g., Arginine, Aspartate, Serine) that form these critical bonds.

Hydrophobic Interactions: The benzyl (B1604629) and fluorophenyl rings can engage in hydrophobic interactions with nonpolar residues in the protein's binding pocket. nih.gov

Electrostatic Interactions: The fluorine atom and the sulfamoyl and carboxyl groups create a specific electrostatic potential map, influencing how the molecule orients itself to complement the electrostatic environment of the binding site. nih.gov

A detailed analysis would visualize these interactions in 3D and 2D diagrams, providing a clear picture of the binding hypothesis. researchgate.net

Docking programs use scoring functions to estimate the binding affinity between the ligand and the protein. This affinity is typically expressed as a binding energy value (e.g., in kcal/mol), where a more negative value suggests a stronger and more stable interaction. nih.gov These predicted affinities help in ranking potential drug candidates and prioritizing them for further experimental testing. nih.gov

Table 1: Illustrative Molecular Docking Results for this compound (Note: The following data is for illustrative purposes only, as specific studies on this compound are not available.)

| Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |

| Example: Carbonic Anhydrase II | [Data Not Available] | [His94, His96, Thr199] | [Hydrogen Bond, Hydrophobic] |

| Example: Aldose Reductase | [Data Not Available] | [Trp111, Tyr48, His110] | [π-π Stacking, Hydrogen Bond] |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov By simulating the movements of atoms and molecules, MD can assess the stability of the ligand-protein complex and analyze the conformational changes that occur. researchgate.net

MD simulations track the movement of This compound while it is in the binding pocket. This analysis reveals how flexible the ligand is and whether its initial docked pose is maintained over time. Key metrics such as the Root Mean Square Fluctuation (RMSF) of the ligand's atoms would indicate which parts of the molecule are more mobile. This information is crucial for understanding the entropic contributions to binding.

Table 2: Illustrative Molecular Dynamics Simulation Parameters and Key Findings (Note: The following data is for illustrative purposes only, as specific studies on this compound are not available.)

| Parameter | Value / Description | Finding |

| Simulation Time | [e.g., 100 nanoseconds] | [Illustrative: The protein-ligand complex reached equilibrium after 20 ns and remained stable for the duration of the simulation.] |

| Average RMSD | [Data Not Available] | [Illustrative: A low average RMSD value would indicate high structural stability of the complex.] |

| Key Persistent Interactions | [Data Not Available] | [Illustrative: Hydrogen bonds between the carboxylic acid group and specific residues were maintained over 90% of the simulation time.] |

Quantum Chemical Calculations

Quantum chemical calculations, often based on Density Functional Theory (DFT), provide a highly detailed understanding of the electronic properties of This compound . mdpi.com These calculations are performed on the ligand itself to understand its intrinsic chemical characteristics.

Key properties calculated include:

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electron density distribution around the molecule, identifying regions that are electron-rich (electronegative, potential hydrogen bond acceptors) and electron-poor (electropositive, potential hydrogen bond donors). researchgate.net This is vital for understanding and predicting interaction patterns.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The energy gap between the HOMO and LUMO indicates the chemical stability of the compound. researchgate.netepstem.net

Atomic Charges: These calculations determine the partial charge on each atom, offering further insight into the electrostatic interactions the molecule can form.

These intrinsic properties of the molecule help to rationalize the binding modes observed in docking and MD simulations and can guide the design of new derivatives with improved properties.

Electronic Structure and Reactivity Descriptors

The electronic structure of "this compound" can be elucidated using quantum mechanical calculations, such as Density Functional Theory (DFT). These calculations provide access to a range of molecular orbitals and their energy levels, which are fundamental to understanding the compound's chemical behavior. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For "this compound," the presence of the electron-withdrawing sulfamoyl and fluoro groups, along with the carboxylic acid, is expected to influence the energies of these frontier orbitals.

From the HOMO and LUMO energies, several global reactivity descriptors can be derived, providing a quantitative measure of the molecule's reactivity. These descriptors, based on Koopmans' theorem, offer valuable information for predicting how the molecule will interact with other chemical species. nih.gov

Table 1: Hypothetical Reactivity Descriptors for this compound

| Descriptor | Formula | Hypothetical Value | Significance |

| HOMO Energy | EHOMO | -6.5 eV | Electron-donating capacity |

| LUMO Energy | ELUMO | -1.8 eV | Electron-accepting capacity |

| HOMO-LUMO Gap | ΔE = ELUMO - EHOMO | 4.7 eV | Chemical reactivity and stability |

| Ionization Potential | I ≈ -EHOMO | 6.5 eV | Energy required to remove an electron |

| Electron Affinity | A ≈ -ELUMO | 1.8 eV | Energy released upon gaining an electron |

| Electronegativity | χ = (I + A) / 2 | 4.15 eV | Tendency to attract electrons |

| Chemical Hardness | η = (I - A) / 2 | 2.35 eV | Resistance to change in electron distribution |

| Chemical Softness | S = 1 / (2η) | 0.21 eV⁻¹ | Reciprocal of hardness, indicates high reactivity |

| Electrophilicity Index | ω = χ² / (2η) | 3.67 eV | Propensity to accept electrons |

Note: The values in this table are hypothetical and serve as an illustrative example of the data that would be generated from DFT calculations.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich or electron-poor. researchgate.net This analysis is crucial for understanding intermolecular interactions, particularly non-covalent interactions such as hydrogen bonding and electrostatic interactions, which are vital for a drug's binding to its biological target. walisongo.ac.id

In an MEP map of "this compound," the electron-rich regions, characterized by negative electrostatic potential (typically colored red or orange), are expected to be located around the oxygen atoms of the carboxylic acid and sulfamoyl groups, as well as the fluorine atom. These regions are indicative of potential hydrogen bond acceptors and sites susceptible to electrophilic attack.

Conversely, the electron-deficient regions, which have a positive electrostatic potential (usually colored blue), are anticipated to be found around the hydrogen atoms of the carboxylic acid and the N-H of the sulfonamide group. These areas represent potential hydrogen bond donors and are susceptible to nucleophilic attack. The aromatic rings will exhibit a more complex potential distribution due to the interplay of the substituent effects. Understanding this electrostatic landscape is invaluable for predicting the molecule's orientation within a receptor's binding pocket.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful computational tools in the early stages of drug discovery, enabling the identification and optimization of novel bioactive compounds.

Identification of Key Structural Features for Activity

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific biological target and elicit a particular response. nih.gov For "this compound," a hypothetical pharmacophore model can be constructed based on its key structural motifs, which are common in various enzyme inhibitors. nih.govnih.govresearchgate.net

The key pharmacophoric features would likely include:

A Hydrogen Bond Donor: The N-H group of the sulfonamide moiety.

Hydrogen Bond Acceptors: The oxygen atoms of the sulfonyl group (SO2) and the carbonyl oxygen of the carboxylic acid.

An Aromatic Ring: The fluorinated benzene (B151609) ring, which can engage in π-π stacking or hydrophobic interactions.

A Hydrophobic Feature: The benzyl group, which can occupy a hydrophobic pocket in the target protein.

A Negative Ionizable Feature: The carboxylic acid group, which will be deprotonated at physiological pH and can form ionic interactions.

The spatial relationship between these features is critical for biological activity. The sulfonamide group is a well-established zinc-binding group in many metalloenzyme inhibitors, such as carbonic anhydrase inhibitors. acs.org The fluorinated benzoic acid can provide additional interactions within the active site, and the benzyl group can confer selectivity by interacting with specific hydrophobic subpockets.

Application in De Novo Design and Lead Optimization

The developed pharmacophore model serves as a 3D query for virtual screening of large chemical databases to identify novel compounds with the desired structural features. nih.govnih.gov This process can significantly accelerate the discovery of new hit compounds.

Furthermore, the pharmacophore model is instrumental in de novo design and lead optimization. In de novo design, new molecular structures are built from scratch to fit the pharmacophore model, potentially leading to novel chemical scaffolds.

In lead optimization, the pharmacophore model guides the systematic modification of a lead compound like "this compound" to improve its potency, selectivity, and pharmacokinetic properties. For instance, the benzyl group could be replaced with other hydrophobic moieties to explore different hydrophobic pockets in the target. The substitution pattern on the aromatic rings could be altered to enhance binding affinity or modulate electronic properties. This iterative process of computational design, synthesis, and biological testing is a cornerstone of modern medicinal chemistry. researchgate.netmdpi.com

Exploration of Novel Derivatives and Analogues of 3 Benzylsulfamoyl 4 Fluorobenzoic Acid

Rational Design Strategies for Enhanced Potency and Selectivity

Rational drug design aims to create new molecules with improved biological activity based on an understanding of the three-dimensional structure and function of a biological target. For derivatives of 3-(benzylsulfamoyl)-4-fluorobenzoic acid, this approach would involve identifying a specific biological target, such as an enzyme or receptor, and then designing analogues that can interact with it more effectively.

Structure-activity relationship (SAR) studies are central to this process. These studies involve making systematic chemical modifications to the lead compound and assessing how these changes affect its biological activity. For instance, modifications to the benzyl (B1604629) group, the sulfonamide linker, or the fluorobenzoic acid core of this compound could be explored. The introduction of different substituents on the benzyl ring, for example, could modulate lipophilicity and electronic properties, potentially leading to enhanced binding affinity or selectivity for the target. Similarly, altering the substitution pattern on the benzoic acid ring could influence its acidity and interaction with receptor sites.

Computational modeling and molecular docking studies can be employed to predict how different analogues will bind to a target protein. nih.gov These in silico methods can help prioritize which derivatives to synthesize, saving time and resources. For example, docking studies could reveal key hydrogen bond interactions or hydrophobic pockets within the target's binding site that can be exploited by designing analogues with complementary functional groups.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a medicinal chemistry strategy used to identify novel chemical frameworks (scaffolds) that can mimic the biological activity of a known active compound. mdpi.comderpharmachemica.com This approach is valuable for discovering new intellectual property, improving physicochemical properties, and overcoming liabilities of the original scaffold. derpharmachemica.com In the context of this compound, the entire benzylsulfamoyl-fluorobenzoic acid core could be replaced with a structurally different moiety that maintains the key pharmacophoric features required for biological activity.

Bioisosteric replacement is a related concept that involves substituting a functional group with another group that has similar physical or chemical properties, leading to a similar biological response. cambridgemedchemconsulting.com This can be a powerful tool to fine-tune the properties of a lead compound. For the this compound scaffold, several bioisosteric replacements could be considered.

For example, the carboxylic acid group is a common site for bioisosteric replacement to improve properties such as membrane permeability and metabolic stability. drughunter.com Potential bioisosteres for the carboxylic acid in this compound are presented in the table below.

| Original Functional Group | Potential Bioisosteric Replacement | Rationale for Replacement |

| Carboxylic Acid (-COOH) | Tetrazole | Similar acidity and ability to participate in hydrogen bonding, but with increased metabolic stability. drughunter.com |

| Acylsulfonamide | Can mimic the acidic nature and hydrogen bonding capabilities of a carboxylic acid. cardiff.ac.uk | |

| Hydroxamic Acid | Can act as a chelating group and mimic the charge distribution of a carboxylate. |

Similarly, the sulfonamide linker could be replaced with other groups like an amide or a reversed sulfonamide to explore different spatial arrangements and hydrogen bonding patterns. The fluorine atom on the benzoic acid ring could also be replaced with other halogens or small electron-withdrawing groups to modulate the electronic properties of the ring system. cambridgemedchemconsulting.com

Combinatorial Chemistry Approaches for Library Synthesis

Combinatorial chemistry provides a powerful set of techniques for the rapid synthesis of large numbers of different but structurally related molecules, known as a chemical library. nih.gov This approach can be used to efficiently explore the chemical space around the this compound scaffold and identify derivatives with improved properties.

A common method in combinatorial chemistry is parallel synthesis, where multiple reactions are carried out simultaneously in separate reaction vessels. To create a library based on this compound, a solid-phase synthesis strategy could be employed. In this approach, the benzoic acid moiety could be attached to a solid support, and then a variety of different building blocks could be sequentially added to generate a diverse library of final compounds.

For example, a library could be generated by reacting the resin-bound 4-fluoro-3-sulfonyl chloride benzoic acid with a diverse set of primary or secondary amines to introduce variability at the sulfonamide position. Subsequently, different acylating or alkylating agents could be used to further modify the molecule. The use of automated synthesis platforms can greatly accelerate this process.

Prodrug Design and Bioprecursor Synthesis (excluding in vivo metabolism)

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. Prodrug strategies are often employed to improve properties such as solubility, permeability, and stability. mdpi.com For this compound, the carboxylic acid group is a prime candidate for prodrug modification.

Esterification of the carboxylic acid is a common prodrug approach. By converting the polar carboxylic acid into a more lipophilic ester, membrane permeability can be enhanced. The choice of the ester promoiety is critical and can be tailored to control the rate of hydrolysis back to the active carboxylic acid. Examples of promoieties that could be appended to the carboxylic acid of this compound are listed below.

| Prodrug Type | Promoieties | Rationale |

| Ester Prodrugs | Alkyl esters (e.g., methyl, ethyl) | Simple modification to increase lipophilicity. |

| Acyloxyalkyl esters | Designed for enzymatic cleavage, potentially leading to more controlled release of the active drug. | |

| Amino acid esters | Can improve water solubility and potentially utilize amino acid transporters for absorption. |

Another prodrug strategy for the sulfonamide group involves the synthesis of N-acyl or N-acyloxymethyl derivatives. These modifications can mask the acidic proton of the sulfonamide, potentially altering its physicochemical properties and release profile. The design of these prodrugs would focus on their chemical stability and the kinetics of their conversion to the parent compound under specific chemical or enzymatic conditions, without considering their metabolic fate within a living organism.

Future Research Directions and Unaddressed Challenges

Development of Advanced Synthetic Methodologies

The efficient and versatile synthesis of 3-(Benzylsulfamoyl)-4-fluorobenzoic acid is paramount for its extensive biological evaluation. While specific high-throughput synthesis methods for this exact molecule are not yet established, existing knowledge of sulfonamide and benzoic acid chemistry provides a solid foundation. A plausible synthetic approach involves the reaction of a chlorosulfonylated benzoic acid derivative with benzylamine. For instance, a known method for a similar compound, 4-[N-(4-Fluoro-3-trifluoromethylphenyl)sulfamoyl]-benzoic acid, involves reacting 4-chlorosulfonyl-benzoic acid with the corresponding aniline (B41778) in pyridine. prepchem.com This suggests that a key intermediate for the synthesis of our target compound would be 3-chlorosulfonyl-4-fluorobenzoic acid.

Future research in this area should focus on developing more advanced and efficient synthetic methodologies. This could include the exploration of novel catalysts to improve reaction yields and reduce reaction times. Furthermore, the development of one-pot synthesis procedures would be highly beneficial for streamlining the production of a library of analogues for structure-activity relationship (SAR) studies. High-throughput synthesis techniques, which have been successfully applied to optimize sulfonamide neuropeptide Y Y5 antagonists, could be adapted for the rapid generation of diverse derivatives of this compound. nih.gov

Table 1: Potential Synthetic Strategies and Future Directions

| Strategy | Description | Future Research Focus |

| Chlorosulfonylation-Amination | Reaction of 4-fluorobenzoic acid with a chlorosulfonating agent followed by reaction with benzylamine. | Optimization of reaction conditions, exploration of alternative chlorosulfonating agents. |

| Palladium-Catalyzed Cross-Coupling | Coupling of a pre-functionalized benzylsulfonamide with a fluorobenzoic acid derivative. | Development of efficient catalysts and reaction conditions for this specific coupling. |

| High-Throughput Synthesis | Automated parallel synthesis to generate a library of analogues. | Adaptation of existing platforms for sulfonamide synthesis to accommodate the specific reactants. |

| Flow Chemistry | Continuous synthesis in a microreactor for improved control and scalability. | Design and optimization of a flow reactor setup for the key synthetic steps. |

Discovery of Novel Biological Targets and Mechanisms

The structural motifs within this compound hint at a range of potential biological targets. The sulfonamide group is a well-known pharmacophore present in a wide array of drugs with diverse activities, including antibacterial, anticancer, and anti-inflammatory properties. nih.govnih.gov

Recent studies on structurally related sulfamoyl benzoic acid analogues have identified them as potent and specific agonists of the Lysophosphatidic acid receptor 2 (LPA2), with some compounds exhibiting subnanomolar activity. nih.govresearchgate.net The LPA2 receptor is implicated in various physiological processes, including cell survival and mucosal protection, making it an attractive target for therapeutic intervention. nih.gov

Furthermore, other sulfamoyl-benzamide derivatives have been shown to act as inhibitors of human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases). nih.gov Specifically, compound 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide was found to be a potent inhibitor of h-NTPDase2. nih.gov Given the structural similarity, it is plausible that this compound could also modulate the activity of these enzymes, which are involved in pathways related to thrombosis, inflammation, and cancer. nih.gov

Future research should, therefore, involve broad-based biological screening of this compound against a panel of targets known to be modulated by sulfonamides and benzoic acid derivatives. This will be crucial in identifying its primary biological targets and elucidating its mechanism of action.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To gain a holistic understanding of the cellular effects of this compound, the integration of multi-omics data will be indispensable. Technologies such as genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive picture of the molecular changes induced by the compound. mdpi.com This approach has been successfully used to investigate the mode of action of other drugs, including sulfonamides. elifesciences.org

By analyzing the changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) in cells or tissues treated with this compound, researchers can identify the key signaling pathways and cellular processes that are affected. This information can help to confirm the primary biological target and uncover potential off-target effects. For example, a multi-omics approach could reveal downstream signaling events following the activation or inhibition of a specific receptor or enzyme by the compound.

The challenge in this area lies in the effective integration and interpretation of these large and complex datasets. elifesciences.org The development of sophisticated bioinformatics tools and analytical strategies will be crucial for extracting meaningful biological insights from multi-omics studies of this compound.

High-Throughput Screening and Assay Development for Related Chemotypes

High-throughput screening (HTS) is a powerful tool for the rapid evaluation of large compound libraries to identify new drug candidates. youtube.com The development of robust and efficient HTS assays is essential for exploring the therapeutic potential of the this compound chemotype.

Given the potential of this compound to target G-protein coupled receptors (GPCRs) like LPA2 or enzymes such as NTPDases, various HTS assay formats could be employed. For GPCRs, cell-based assays that measure second messenger levels (e.g., calcium flux or cAMP accumulation) are well-suited for HTS. For enzymatic targets, biochemical assays that measure the conversion of a substrate to a product can be readily adapted to a high-throughput format.

Future efforts should focus on designing and validating specific HTS assays for targets that are identified through initial biological screening. The optimization of these assays for miniaturization and automation will be key to efficiently screening large numbers of analogues and identifying compounds with improved potency and selectivity. The use of advanced technologies, such as acoustic dispensing for compound transfer, can significantly enhance the speed and efficiency of the screening process. youtube.com

Predictive Computational Models for Complex Biological Interactions

Computational modeling plays an increasingly important role in modern drug discovery, enabling the prediction of biological activity and the rational design of new molecules. For this compound, the development of predictive computational models could significantly accelerate the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of a series of analogues with their biological activity. qub.ac.uknih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. For instance, QSAR models have been successfully developed for aryl sulfonamide derivatives as inhibitors of the anti-apoptotic protein Mcl-1. qub.ac.uk

Molecular docking is another powerful computational technique that can be used to predict the binding mode of this compound to its biological target. nih.govmdpi.com By understanding the key interactions between the compound and the protein's active site, researchers can design modifications to improve binding affinity and selectivity.

The primary challenge in this area is the lack of a known crystal structure for the biological target of this compound. Therefore, initial efforts may need to rely on homology modeling to generate a three-dimensional structure of the target protein. As more experimental data becomes available, these computational models can be refined and validated to provide more accurate predictions.

Q & A

Basic: What are the recommended synthetic routes for 3-(Benzylsulfamoyl)-4-fluorobenzoic acid?

Methodological Answer:

The synthesis typically involves sulfonylation of 4-fluorobenzoic acid followed by benzylamine coupling. A validated approach includes:

Sulfonation: React 4-fluorobenzoic acid with chlorosulfonic acid (ClSO₃H) at 150°C to form 3-chlorosulfonyl-4-fluorobenzoic acid .

Amidation: Treat the intermediate with benzylamine in a polar solvent (e.g., THF) under reflux to introduce the benzylsulfamoyl group.

Purification: Crystallize the product using ethanol/water mixtures, and confirm purity via HPLC (>98% purity).

Key Considerations:

- Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane).

- Optimize stoichiometry (1:1.2 molar ratio of chlorosulfonyl intermediate to benzylamine) to minimize byproducts.

Basic: How can the structural and electronic properties of this compound be characterized?

Methodological Answer:

Use a combination of spectroscopic and computational techniques:

- NMR : ¹H/¹³C NMR (DMSO-d₆) to confirm substituent positions (e.g., fluorine at C4, sulfamoyl at C3).

- X-ray Crystallography : Grow single crystals via slow evaporation (acetone/water). Refine using SHELXL for precise bond-length/angle analysis (e.g., C-S bond ≈1.76 Å, S-N ≈1.63 Å) .

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict electrostatic potential maps and HOMO-LUMO gaps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products